molecular formula C18H16O4 B14360924 Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate CAS No. 94630-66-7

Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate

Cat. No.: B14360924
CAS No.: 94630-66-7
M. Wt: 296.3 g/mol
InChI Key: MGQWBZUGSZVOOK-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate: is a chemical compound with a complex structure that includes a fluorene backbone, a tert-butyl group, and a carboperoxoate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate typically involves the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboperoxoate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of esters, amides, or ethers.

Scientific Research Applications

Chemistry: Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be used as a probe to study oxidative stress and its effects on cellular processes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate involves the generation of reactive oxygen species (ROS) through the decomposition of the carboperoxoate group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications and potential biological effects.

Comparison with Similar Compounds

  • Tert-butyl 9-oxo-9H-fluorene-4-carboxylate
  • Tert-butyl 9-oxo-9H-fluorene-2-carboxylate
  • Tert-butyl 9-oxo-9H-fluorene-3-carboxylate

Uniqueness: Tert-butyl 9-oxo-9H-fluorene-2-carboperoxoate is unique due to the presence of the carboperoxoate group, which imparts distinct chemical reactivity and potential applications in oxidative stress research. The position of the carboperoxoate group on the fluorene backbone also influences its chemical behavior and interactions with other molecules.

Properties

94630-66-7

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

tert-butyl 9-oxofluorene-2-carboperoxoate

InChI

InChI=1S/C18H16O4/c1-18(2,3)22-21-17(20)11-8-9-13-12-6-4-5-7-14(12)16(19)15(13)10-11/h4-10H,1-3H3

InChI Key

MGQWBZUGSZVOOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

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